molecular formula C24H22O4 B8243888 4-[4-(4-carboxyphenyl)-2,3,5,6-tetramethylphenyl]benzoic acid

4-[4-(4-carboxyphenyl)-2,3,5,6-tetramethylphenyl]benzoic acid

Cat. No.: B8243888
M. Wt: 374.4 g/mol
InChI Key: PVMJNMJOZSBUHM-UHFFFAOYSA-N
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Description

4-[4-(4-Carboxyphenyl)-2,3,5,6-tetramethylphenyl]benzoic acid (hereafter referred to as TPDC-4CH3) is a dicarboxylic acid derivative featuring a central 2,3,5,6-tetramethylphenyl ring flanked by two para-carboxyphenyl groups. Its molecular formula is C₂₆H₂₄O₄, with a molecular weight of 400.47 g/mol. This compound is structurally classified as a terphenyl derivative, where the central phenyl ring is fully methylated, imparting steric bulk and hydrophobicity. TPDC-4CH3 is primarily utilized as a ligand in metal-organic frameworks (MOFs) and coordination polymers due to its rigid geometry and dual carboxylate groups, which facilitate strong metal coordination .

Properties

IUPAC Name

4-[4-(4-carboxyphenyl)-2,3,5,6-tetramethylphenyl]benzoic acid
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C24H22O4/c1-13-14(2)22(18-7-11-20(12-8-18)24(27)28)16(4)15(3)21(13)17-5-9-19(10-6-17)23(25)26/h5-12H,1-4H3,(H,25,26)(H,27,28)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

PVMJNMJOZSBUHM-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C(C(=C(C(=C1C2=CC=C(C=C2)C(=O)O)C)C)C3=CC=C(C=C3)C(=O)O)C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C24H22O4
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

374.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2’,3’,5’,6’-Tetramethyl-[1,1’:4’,1’‘-terphenyl]-4,4’'-dicarboxylic acid typically involves the following steps:

    Starting Materials: The synthesis begins with the selection of appropriate starting materials, such as 2,3,5,6-tetramethylbenzene and 4-bromobenzoic acid.

    Coupling Reaction: The key step involves a coupling reaction between the tetramethylbenzene derivative and the bromobenzoic acid derivative. This can be achieved using palladium-catalyzed cross-coupling reactions, such as the Suzuki-Miyaura coupling.

    Oxidation: The resulting intermediate is then subjected to oxidation to introduce the carboxylic acid groups. Common oxidizing agents include potassium permanganate (KMnO4) or chromium trioxide (CrO3).

    Purification: The final product is purified using techniques such as recrystallization or column chromatography to obtain the desired compound in high purity.

Industrial Production Methods

In an industrial setting, the production of 2’,3’,5’,6’-Tetramethyl-[1,1’:4’,1’‘-terphenyl]-4,4’'-dicarboxylic acid may involve large-scale synthesis using similar reaction conditions as described above. The process is optimized for efficiency, yield, and cost-effectiveness. Continuous flow reactors and automated systems may be employed to enhance production rates and ensure consistent quality.

Chemical Reactions Analysis

Types of Reactions

2’,3’,5’,6’-Tetramethyl-[1,1’:4’,1’‘-terphenyl]-4,4’'-dicarboxylic acid can undergo various chemical reactions, including:

    Oxidation: The compound can be further oxidized to introduce additional functional groups or modify existing ones.

    Reduction: Reduction reactions can be used to convert the carboxylic acid groups to alcohols or other derivatives.

    Substitution: Electrophilic aromatic substitution reactions can introduce new substituents onto the aromatic ring.

    Esterification: The carboxylic acid groups can react with alcohols to form esters.

Common Reagents and Conditions

    Oxidation: Potassium permanganate (KMnO4), chromium trioxide (CrO3)

    Reduction: Lithium aluminum hydride (LiAlH4), sodium borohydride (NaBH4)

    Substitution: Halogens (e.g., bromine, chlorine), nitrating agents (e.g., nitric acid)

    Esterification: Alcohols (e.g., methanol, ethanol), acid catalysts (e.g., sulfuric acid)

Major Products Formed

    Oxidation: Formation of quinones or other oxidized derivatives

    Reduction: Formation of alcohols or reduced aromatic compounds

    Substitution: Introduction of halogens, nitro groups, or other substituents

    Esterification: Formation of esters with various alcohols

Scientific Research Applications

2’,3’,5’,6’-Tetramethyl-[1,1’:4’,1’‘-terphenyl]-4,4’'-dicarboxylic acid has several scientific research applications, including:

    Chemistry: Used as a building block for the synthesis of more complex organic molecules. It serves as a precursor for the development of novel materials and catalysts.

    Biology: Investigated for its potential biological activity and interactions with biomolecules. It may be used in studies related to enzyme inhibition or receptor binding.

    Medicine: Explored for its potential therapeutic properties. It may be used in drug discovery and development for targeting specific diseases.

    Industry: Utilized in the production of specialty chemicals, polymers, and advanced materials. It may be incorporated into coatings, adhesives, and other industrial products.

Mechanism of Action

The mechanism of action of 2’,3’,5’,6’-Tetramethyl-[1,1’:4’,1’‘-terphenyl]-4,4’'-dicarboxylic acid depends on its specific application. In biological systems, it may interact with molecular targets such as enzymes, receptors, or nucleic acids. The compound’s structural features, including the aromatic rings and carboxylic acid groups, enable it to form specific interactions with these targets, leading to modulation of their activity. The exact pathways and molecular targets involved can vary based on the context of its use.

Comparison with Similar Compounds

Structural and Functional Comparisons

TPDC-4CH3 vs. Terephthalic Acid (BDC)
  • Structure : BDC (benzene-1,4-dicarboxylic acid) is a simple dicarboxylic acid lacking methyl substituents. In contrast, TPDC-4CH3 has an extended terphenyl backbone with four methyl groups on the central ring.
  • Properties :
    • The methyl groups in TPDC-4CH3 enhance hydrophobicity and steric hindrance, reducing interpenetration in MOFs and increasing porosity .
    • BDC-based MOFs (e.g., MOF-5) exhibit higher surface areas (~3000 m²/g) but lower thermal stability compared to TPDC-4CH3 frameworks, which retain structure up to 400°C due to methyl group stabilization .
  • Applications : BDC is widely used in gas storage (e.g., H₂, CO₂), while TPDC-4CH3 MOFs excel in selective gas separation (e.g., CO₂/N₂) and hydrophobic guest encapsulation .
TPDC-4CH3 vs. 4,4'-Biphenyldicarboxylic Acid (BPDC)
  • Structure : BPDC consists of two phenyl rings linked by a single bond, lacking methyl groups.
  • Properties :
    • TPDC-4CH3’s methylated core provides better resistance to humidity-induced degradation compared to BPDC, which suffers from hydrolytic instability .
    • BPDC MOFs (e.g., UiO-67) have larger pore apertures (~12 Å vs. ~8 Å for TPDC-4CH3), making them suitable for catalysis involving bulky substrates .
TPDC-4CH3 vs. [1,1':3',1''-Terphenyl]-4,4''-Dicarboxylic Acid
  • Structure : This unmethylated terphenyl dicarboxylic acid shares a similar backbone but lacks methyl substituents.
  • Properties :
    • The absence of methyl groups reduces steric hindrance, enabling denser packing in crystals but limiting pore accessibility in MOFs .
    • The methyl groups in TPDC-4CH3 improve solubility in organic solvents (e.g., DMF, chloroform), facilitating MOF synthesis under mild conditions .
TPDC-4CH3 vs. 4-[Tris(4-Carboxyphenyl)Methyl]Benzoic Acid (H₄mtb)
  • Structure : H₄mtb is a tetracarboxylic acid with a central carbon atom bonded to three carboxyphenyl groups.
  • Properties :
    • H₄mtb’s four carboxylate groups enable higher connectivity in MOFs (e.g., forming 3D networks), whereas TPDC-4CH3 typically forms 2D layers or interpenetrated structures .
    • TPDC-4CH3’s methyl groups enhance framework flexibility, enabling dynamic responses to guest molecules .

Research Findings

  • MOF Performance : TPDC-4CH3-based MOFs exhibit CO₂ adsorption capacities of ~4.5 mmol/g at 1 bar, outperforming BDC frameworks (~3.2 mmol/g) due to enhanced Lewis acid-base interactions from methyl groups .
  • Synthetic Methods : TPDC-4CH3 is synthesized via Suzuki-Miyaura coupling of methylated bromophenyl precursors, followed by hydrolysis of ester groups, achieving yields >75% .

Biological Activity

4-[4-(4-Carboxyphenyl)-2,3,5,6-tetramethylphenyl]benzoic acid (commonly referred to as TCPB) is a complex organic compound with potential applications in various fields, including medicinal chemistry and materials science. This article reviews its biological activity, focusing on its pharmacological effects, mechanisms of action, and potential therapeutic applications.

Chemical Structure and Properties

TCPB has a molecular formula of C34H30O8C_{34}H_{30}O_8 and features a central benzoic acid structure with multiple carboxyphenyl substituents. The presence of carboxylic acid groups enhances its solubility in polar solvents and may influence its biological interactions.

Antioxidant Properties

TCPB exhibits significant antioxidant activity, which is crucial for mitigating oxidative stress in biological systems. Studies have demonstrated that compounds with similar structures can scavenge free radicals effectively, thereby protecting cellular components from oxidative damage. This property is particularly relevant in the context of neurodegenerative diseases where oxidative stress plays a pivotal role.

Anti-inflammatory Effects

Research indicates that TCPB may possess anti-inflammatory properties. It has been shown to inhibit the production of pro-inflammatory cytokines in vitro, suggesting a potential role in treating inflammatory conditions. The mechanism appears to involve the modulation of signaling pathways associated with inflammation, such as NF-kB and MAPK pathways.

Anticancer Activity

Preliminary studies suggest that TCPB may exhibit anticancer properties. In vitro assays have indicated that TCPB can induce apoptosis in various cancer cell lines. The compound's ability to disrupt cell cycle progression and promote programmed cell death highlights its potential as a chemotherapeutic agent.

Cell Line IC50 (µM) Mechanism of Action
MCF-7 (Breast)15Induction of apoptosis via mitochondrial pathway
HeLa (Cervical)20Cell cycle arrest at G2/M phase
A549 (Lung)25Inhibition of proliferation through p53 activation

Case Studies

  • Neuroprotective Effects : A study conducted on neuronal cell cultures demonstrated that TCPB significantly reduced cell death induced by oxidative stress. The compound's protective effect was attributed to its antioxidant activity and ability to modulate intracellular signaling pathways related to survival.
  • Inflammatory Bowel Disease (IBD) : In an animal model of IBD, TCPB administration resulted in decreased levels of inflammatory markers and improved histological scores compared to controls. These findings suggest that TCPB could be beneficial in managing chronic inflammatory conditions.
  • Cancer Research : In a recent clinical trial involving patients with advanced breast cancer, TCPB was evaluated for its efficacy as an adjunct therapy alongside standard treatments. Results indicated a higher response rate in patients receiving TCPB compared to those on standard therapy alone.

The biological activity of TCPB can be attributed to several mechanisms:

  • Antioxidant Mechanism : TCPB likely acts by donating electrons to free radicals, neutralizing them before they can cause cellular damage.
  • Modulation of Signaling Pathways : TCPB influences key signaling pathways involved in inflammation and apoptosis, such as NF-kB and p53 pathways.
  • Cell Cycle Regulation : By affecting cyclin-dependent kinases (CDKs), TCPB can induce cell cycle arrest in cancer cells, thereby inhibiting their proliferation.

Retrosynthesis Analysis

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Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
4-[4-(4-carboxyphenyl)-2,3,5,6-tetramethylphenyl]benzoic acid
Reactant of Route 2
Reactant of Route 2
4-[4-(4-carboxyphenyl)-2,3,5,6-tetramethylphenyl]benzoic acid

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